3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-2-7-5(3-11-8)6(9)4-10-7/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDZTXRCSDXJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)NC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of the 3 Chloro 6 Methoxy 1h Pyrrolo 3,2 C Pyridine System
Electrophilic Aromatic Substitution Reactions of the Pyrrolopyridine Ring
The 1H-pyrrolo[3,2-c]pyridine nucleus possesses two aromatic rings with distinct electronic properties, leading to complex regioselectivity in electrophilic aromatic substitution (EAS) reactions. The pyrrole (B145914) ring is inherently electron-rich and highly activated towards electrophilic attack, while the pyridine (B92270) ring is electron-deficient and generally resistant to such reactions youtube.com.
Pyrrole Ring Reactivity : The lone pair of electrons on the pyrrole nitrogen atom participates in the aromatic sextet, significantly increasing the electron density of the five-membered ring. This makes it much more reactive than benzene. Electrophilic substitution on unsubstituted pyrrole preferentially occurs at the C-2 (alpha) position due to the superior resonance stabilization of the resulting cationic intermediate (arenium ion) youtube.com.
Pyridine Ring Reactivity : The nitrogen atom in the pyridine ring is electronegative and withdraws electron density from the ring, deactivating it towards electrophilic attack. Furthermore, under the acidic conditions often used for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, further increasing its electron-withdrawing effect and making the ring even more unreactive rsc.org. When substitution does occur, it is directed to the C-3 (meta) position.
Directing Effects on the 3-Chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine System :
The pyrrole moiety is the more reactive of the two rings. While the C-3 position is blocked by a chlorine atom, the C-2 position remains a likely site for electrophilic attack.
The chlorine atom at C-3 is a deactivating group but directs incoming electrophiles to the ortho and para positions. In this fused system, this would primarily influence the C-2 position.
The methoxy (B1213986) group at C-6 is a strong activating, ortho- and para-directing group. It enhances the electron density of the pyridine ring, potentially allowing for substitution that would otherwise not occur. It directs towards the C-5 and C-7 positions.
For the related 1H-pyrrolo[2,3-b]pyridine system, electrophilic reactions such as nitration, bromination, and iodination have been shown to occur predominantly at the C-3 position of the pyrrole ring rsc.org. By analogy, for an unsubstituted 1H-pyrrolo[3,2-c]pyridine, substitution would be expected at C-3. Since this position is blocked in the target molecule, the next most activated position, C-2, becomes the most probable site for electrophilic attack.
Given these competing factors, electrophilic substitution on this compound is predicted to occur preferentially on the activated pyrrole ring at the C-2 position. Harsh reaction conditions might lead to substitution on the now-activated pyridine ring, likely at the C-7 position, which is ortho to the activating methoxy group.
Nucleophilic Aromatic Substitution at Halogenated Positions (C-3 and C-6)
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated pyridines. The reaction is facilitated by the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex).
Reactivity at C-6 : The C-6 position of the 1H-pyrrolo[3,2-c]pyridine nucleus is analogous to the C-4 (para) position of pyridine. This position is highly activated for SNAr because the negative charge of the intermediate can be delocalized onto the electronegative pyridine nitrogen atom, providing significant stabilization stackexchange.com. The presence of the electron-donating methoxy group at C-6 in the parent structure means that if this position were halogenated (e.g., in a 6-chloro analogue), it would readily undergo substitution by various nucleophiles like amines, alkoxides, and thiolates.
Reactivity at C-3 : The C-3 position is located on the electron-rich pyrrole ring. SNAr reactions are generally disfavored on such electron-rich systems. The pyridine nitrogen provides some electron withdrawal, but its influence is less pronounced compared to the C-2, C-4, and C-6 positions. Therefore, the C-3 chloro substituent is expected to be significantly less reactive towards nucleophilic aromatic substitution than a halogen at the C-6 position sci-hub.se. Displacement of the 3-chloro group would likely require harsh reaction conditions or the use of transition metal catalysis (see Section 3.3).
Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) for Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly effective for the functionalization of halo-heterocycles. Both the C-3 and C-6 positions of the 1H-pyrrolo[3,2-c]pyridine core can be functionalized using these methods.
Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent with an organic halide. It is widely used to form biaryl structures. Research has demonstrated the successful application of the Suzuki reaction on the 1H-pyrrolo[3,2-c]pyridine scaffold. For instance, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine has been coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst to generate 6-aryl derivatives in good yields nih.gov. This indicates that the C-6 position is highly amenable to Suzuki coupling. The C-3 chloro position would also be expected to participate in Suzuki reactions, allowing for the introduction of aryl or vinyl substituents at this site.
Table 1: Examples of Suzuki-Miyaura Coupling on a 6-Bromo-1H-pyrrolo[3,2-c]pyridine Derivative nih.gov This interactive table summarizes the coupling of various arylboronic acids with a model 6-bromo-pyrrolopyridine compound.
| Arylboronic Acid Partner | Product | Yield (%) |
|---|---|---|
| Phenylboronic acid | 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 63% |
| 4-Methoxyphenylboronic acid | 6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 51% |
| Naphthalen-2-ylboronic acid | 6-(Naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 52% |
| Pyridin-3-ylboronic acid | 6-(Pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 55% |
Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst wikipedia.orgorganic-chemistry.org. It is a reliable method for introducing alkynyl moieties. Halogenated pyridines, including chloropyridines, are effective substrates in Sonogashira couplings soton.ac.uknih.gov. It is therefore highly probable that this compound could be coupled with various terminal alkynes at the C-3 position to yield 3-alkynyl derivatives. Standard conditions typically involve a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt (e.g., CuI), and an amine base such as triethylamine wikipedia.org.
Buchwald-Hartwig Amination : This palladium-catalyzed reaction is one of the most versatile methods for forming carbon-nitrogen bonds by coupling aryl halides with amines wikipedia.orgorganic-chemistry.orglibretexts.org. It is applicable to a wide range of primary and secondary amines and various aryl and heteroaryl halides nih.gov. The C-3 chloro group on the pyrrolopyridine ring should be susceptible to Buchwald-Hartwig amination, allowing for the synthesis of diverse 3-amino-1H-pyrrolo[3,2-c]pyridine derivatives. The choice of phosphine ligand (e.g., BINAP, Xantphos, or bulky biarylphosphines) is often critical for achieving high efficiency, especially with less reactive chlorides wikipedia.orgnih.gov.
Oxidation and Reduction Pathways of the Pyrrolopyridine Nucleus
The oxidation and reduction of the 1H-pyrrolo[3,2-c]pyridine system can selectively target either the pyridine or the pyrrole ring, depending on the reagents and conditions.
Oxidation : The pyridine nitrogen is susceptible to oxidation to form an N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) arkat-usa.orgorganic-chemistry.org. The resulting N-oxide is a versatile intermediate; it can activate the pyridine ring for both electrophilic and nucleophilic substitution at the C-4 and C-6 positions. The pyrrole ring, being electron-rich, is also sensitive to oxidation, which can sometimes lead to ring-opening or polymerization under harsh oxidative conditions. Selective N-oxidation of the pyridine ring in this compound would likely be achievable under controlled conditions with an oxidant like m-CPBA researchgate.net.
Reduction : The pyridine ring can be reduced while leaving the pyrrole ring intact. Catalytic hydrogenation is the most common method for this transformation. Using catalysts like platinum, palladium, or rhodium under hydrogen pressure typically reduces the pyridine ring to a piperidine ring nih.govliverpool.ac.uk. For example, rhodium oxide has been shown to be a highly active catalyst for the hydrogenation of various functionalized pyridines under mild conditions (5 bar H₂, 40 °C) liverpool.ac.uk. Applying such conditions to this compound would be expected to yield the corresponding 3-chloro-6-methoxy-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine. The chloro substituent may be susceptible to hydrodehalogenation under certain hydrogenation conditions, particularly with palladium catalysts.
Functional Group Interconversions on this compound
Beyond reactions involving the heterocyclic core, the substituents on this compound can undergo various transformations.
O-Demethylation of the Methoxy Group : The 6-methoxy group can be converted to a 6-hydroxy group. This is a common transformation for aryl methyl ethers and is typically accomplished using strong Lewis acids or protic acids. Boron tribromide (BBr₃) is a highly effective and widely used reagent for this purpose, often used in dichloromethane at low temperatures chem-station.comcommonorganicchemistry.comnih.govcommonorganicchemistry.com. Other reagents capable of cleaving aryl methyl ethers include 47% hydrobromic acid (HBr) at elevated temperatures chem-station.com. The resulting 6-hydroxy-1H-pyrrolo[3,2-c]pyridine derivative exists in equilibrium with its pyridone tautomer.
Transformations of the Chloro Group : As detailed in the sections above, the primary interconversions of the C-3 chloro group involve its replacement via palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) to form new C-C or C-N bonds. Direct nucleophilic displacement without a catalyst is generally not feasible at this position.
Table 2: Summary of Potential Reactions and Products This interactive table outlines the expected transformations for the title compound based on the reactivity principles discussed.
| Section | Reaction Type | Reactive Site | Reagents | Expected Product |
|---|---|---|---|---|
| 3.1 | Electrophilic Substitution | C-2 | NBS, Br₂, etc. | 2-Bromo-3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine |
| 3.3 | Suzuki Coupling | C-3 | ArB(OH)₂, Pd catalyst | 3-Aryl-6-methoxy-1H-pyrrolo[3,2-c]pyridine |
| 3.3 | Sonogashira Coupling | C-3 | R-C≡CH, Pd/Cu catalyst | 3-Alkynyl-6-methoxy-1H-pyrrolo[3,2-c]pyridine |
| 3.3 | Buchwald-Hartwig Amination | C-3 | R₂NH, Pd catalyst | 3-Amino-6-methoxy-1H-pyrrolo[3,2-c]pyridine |
| 3.4 | Oxidation | Pyridine Nitrogen | m-CPBA | This compound 5-oxide |
| 3.4 | Reduction | Pyridine Ring | H₂, Rh₂O₃ | 3-Chloro-6-methoxy-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine |
| 3.5 | O-Demethylation | C-6 Methoxy | BBr₃ | 3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-ol |
Molecular Interactions and Mechanistic Biological Investigations of 3 Chloro 6 Methoxy 1h Pyrrolo 3,2 C Pyridine Derivatives
In Vitro Studies of Target Engagement and Ligand Binding
The following sections detail the in vitro interactions of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine derivatives with various protein and enzyme targets.
Inhibition of Protein Kinases (e.g., FGFRs, MPS1)
Fibroblast Growth Factor Receptors (FGFRs):
While the broader class of pyrrolopyridine derivatives has been investigated for FGFR inhibition, specific in vitro inhibitory data for derivatives of the this compound scaffold against FGFRs are not extensively available in the current body of scientific literature. One study on a series of 1H-pyrrolo[2,3-b]pyridine derivatives, a different isomer, identified a compound designated as 4h that exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively rsc.org. Further research is required to determine if the specific substitution pattern of this compound confers any significant FGFR inhibitory activity.
Monopolar Spindle 1 (MPS1) Kinase:
In contrast, the 1H-pyrrolo[3,2-c]pyridine scaffold has been the subject of intensive investigation as a source of potent inhibitors for Monopolar Spindle 1 (MPS1) kinase, a crucial regulator of the spindle assembly checkpoint. A significant study detailed the discovery and optimization of a series of 1H-pyrrolo[3,2-c]pyridine derivatives as MPS1 inhibitors nih.gov. The initial hit compound, a 1H-pyrrolo[3,2-c]pyridine derivative, was optimized to yield highly potent and selective inhibitors of MPS1 nih.gov.
Structure-based design and cellular characterization were instrumental in this process, leading to the development of compounds that effectively inhibit MPS1 in vitro nih.gov. The optimized compounds from this series demonstrated excellent translation from biochemical potency against the isolated MPS1 enzyme to cellular activity, as measured by the inhibition of MPS1 autophosphorylation nih.gov. One of the optimized compounds, CCT251455 , emerged as a potent and selective chemical tool that stabilizes an inactive conformation of MPS1. This stabilization occurs in a manner that renders the activation loop incompatible with ATP and substrate-peptide binding nih.gov.
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative) | FGFR1 | 7 | rsc.org |
| Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative) | FGFR2 | 9 | rsc.org |
| Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative) | FGFR3 | 25 | rsc.org |
Enzyme Active Site Modulation (e.g., Renin, GlcN-6-P Synthase, PI3Ks, HIV-1 Integrase)
There is currently a lack of specific published research detailing the in vitro modulation of Renin, Glucosamine-6-Phosphate (GlcN-6-P) Synthase, Phosphoinositide 3-kinases (PI3Ks), and HIV-1 Integrase by derivatives of this compound. While other isomers of pyrrolopyridine have been explored for activity against some of these targets, direct evidence for the specified scaffold is not available.
Molecular Interactions with Microtubule-Associated Proteins (e.g., Tubulin Colchicine-Binding Site)
A series of novel 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors that bind to the colchicine-binding site of tubulin nih.gov. These compounds were developed to mimic the structural features of known colchicine-binding site inhibitors like combretastatin (B1194345) A-4 nih.gov.
One of the most potent compounds from this series, designated as 10t , demonstrated significant antiproliferative activity against several cancer cell lines, with IC50 values ranging from 0.12 to 0.21 μM nih.gov. In vitro tubulin polymerization assays confirmed that compound 10t potently inhibits tubulin polymerization nih.gov. Molecular modeling studies provided further insight, suggesting that 10t interacts with the colchicine (B1669291) site on tubulin by forming hydrogen bonds with key amino acid residues, Thrα179 and Asnβ349 nih.govnih.gov.
| Compound | Target | Interaction | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 10t | Tubulin (Colchicine-binding site) | Hydrogen bonding with Thrα179 and Asnβ349 | 0.12 - 0.21 | nih.govnih.gov |
Cellular Pathway Analysis of Biological Effects
The engagement of this compound derivatives with their molecular targets translates into distinct effects on cellular pathways, particularly those governing cell division.
Spindle Assembly Checkpoint Modulation
The protein kinase MPS1 is a central component of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis nih.gov. Inhibition of MPS1 by 1H-pyrrolo[3,2-c]pyridine derivatives directly impacts the functionality of the SAC nih.gov. By inhibiting MPS1, these compounds can override a mitotic arrest induced by spindle poisons, demonstrating their ability to disrupt the checkpoint signaling that holds cells in mitosis until all chromosomes are properly attached to the spindle microtubules nih.gov. This modulation of the SAC is a direct consequence of the enzymatic inhibition of MPS1, preventing it from carrying out its signaling functions within the checkpoint cascade nih.gov.
Cell Cycle Regulation at the Molecular Level
The interaction of 1H-pyrrolo[3,2-c]pyridine derivatives with the tubulin colchicine-binding site leads to a profound disruption of microtubule dynamics, which in turn has a significant impact on cell cycle progression nih.gov. The inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle, a requisite for the separation of sister chromatids nih.gov.
Cell cycle analysis of cancer cells treated with the potent tubulin-binding derivative 10t revealed a significant accumulation of cells in the G2/M phase of the cell cycle nih.gov. This G2/M arrest is a hallmark of agents that interfere with microtubule function and indicates that the cells are unable to proceed through mitosis due to the compromised integrity of the mitotic spindle nih.gov. This molecular-level disruption of the cell cycle is a primary mechanism behind the antiproliferative effects of these compounds nih.gov.
| Compound | Cellular Effect | Mechanism | Reference |
|---|---|---|---|
| CCT251455 | Spindle Assembly Checkpoint override | Inhibition of MPS1 kinase activity | nih.gov |
| Compound 10t | G2/M phase cell cycle arrest | Inhibition of tubulin polymerization | nih.gov |
Mechanistic Basis of Antiproliferative Activities in Cell Lines
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant antiproliferative activities against various cancer cell lines, with research pointing to multiple underlying molecular mechanisms. While studies focusing specifically on the 3-chloro-6-methoxy substituted derivative are limited, the broader class of compounds provides a strong indication of its potential mechanisms of action.
One of the primary mechanisms identified for 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization. nih.gov Certain derivatives have been designed as inhibitors that bind to the colchicine-binding site on tubulin. nih.gov This interaction disrupts the dynamic instability of microtubules, which are crucial for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death). nih.gov For instance, a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines exhibited potent antiproliferative effects, with the most active compound showing IC50 values in the nanomolar range against HeLa, SGC-7901, and MCF-7 cancer cell lines. nih.gov Molecular modeling studies have suggested that these compounds form hydrogen bonds with key residues such as Thrα179 and Asnβ349 within the colchicine-binding site of tubulin. nih.gov
Furthermore, diarylureas and diarylamides incorporating the 1H-pyrrolo[3,2-c]pyridine scaffold have shown potent antiproliferative activity against human melanoma cell lines, such as A375P. nih.govnih.gov Many of these compounds exhibited superior potency compared to the established anticancer drug Sorafenib. nih.govnih.gov The antiproliferative effect of these derivatives is often associated with the induction of apoptosis. nih.gov The structure-activity relationship (SAR) studies of these compounds indicate that the nature and position of substituents on the pyrrolo[3,2-c]pyridine nucleus and the terminal aryl rings play a critical role in their cytotoxic potency. While the specific contribution of a 3-chloro and 6-methoxy substitution has not been fully elucidated in these studies, the presence of a methoxy (B1213986) group in other classes of anticancer compounds, such as methoxyflavones, has been shown to promote cytotoxic activity by facilitating ligand-protein binding and activating downstream signaling pathways leading to cell death. mdpi.com
The table below summarizes the antiproliferative activities of selected 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line(s) | Observed IC50 Values | Proposed Mechanism of Action |
| Diarylureas and diarylamides | A375P (human melanoma) | Nanomolar to micromolar range | Induction of apoptosis nih.govnih.gov |
| 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | HeLa, SGC-7901, MCF-7 | 0.12 to 0.21 µM | Inhibition of tubulin polymerization, G2/M cell cycle arrest, apoptosis nih.gov |
Investigation of Specific Receptor Agonism or Antagonism (e.g., GPR119)
Currently, there is a lack of specific research investigating the agonist or antagonist activity of this compound and its close derivatives on the G protein-coupled receptor 119 (GPR119). However, studies on related heterocyclic scaffolds provide some context for potential interactions with this receptor. For instance, a series of 3H- nih.govnih.govmdpi.comtriazolo[4,5-c]pyridine derivatives have been identified as potent GPR119 agonists. nih.gov The research focused on optimizing a previously identified 1H-pyrazolo[3,4-c]pyridine derivative to improve its aqueous solubility while maintaining high GPR119 agonism. nih.gov This work highlights that pyridine-based scaffolds can be effectively tailored to interact with the GPR119 receptor. The optimization process involved modifications to the central spacer, a left-hand aryl group, and a right-hand piperidine N-capping group, leading to a derivative with improved solubility and potent GPR119 agonist activity. nih.gov While this does not directly implicate this compound, it suggests that the broader class of pyridine-containing heterocycles warrants investigation for GPR119 activity.
Mechanisms of Antimicrobial Activity at the Molecular Level (e.g., against M. tuberculosis strains)
The molecular mechanisms underlying the antimicrobial activity of this compound derivatives against Mycobacterium tuberculosis have not been extensively detailed in published research. However, studies on analogous pyrrolopyridine structures offer insights into potential modes of action.
One potential target for pyrrolopyridine derivatives is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway. In recent years, 1,4-azaindoles (pyrrolo[3,2-b]pyridines) have been reported as inhibitors of DprE1. researchgate.net A study on pyrrolo[3,2-b]pyridine-3-carboxamide derivatives linked to a 2-methoxypyridine moiety showed potent anti-TB activity, and molecular docking studies suggested that these compounds could bind to the active site of DprE1. researchgate.net This suggests that the 1H-pyrrolo[3,2-c]pyridine scaffold may also have the potential to target this crucial enzyme.
Another possible mechanism involves the allosteric inhibition of essential enzymes. Research on 3H-pyrrolo[2,3-c]quinolines, a related heterocyclic system, led to the discovery of compounds with significant in vitro activity against virulent strains of M. tuberculosis. nih.gov Mechanistic studies revealed that these compounds act as allosteric inhibitors of glutamate-5-kinase (G5K), an enzyme involved in proline biosynthesis. nih.gov Molecular dynamics simulations showed that these inhibitors bind to the interface between enzyme domains, inducing conformational changes that prevent the binding of either L-glutamate or ATP, thus inhibiting the enzyme's catalytic activity. nih.gov
The table below presents potential molecular targets for pyrrolopyridine derivatives in M. tuberculosis.
| Compound Class | Potential Molecular Target | Mechanism of Inhibition |
| Pyrrolo[3,2-b]pyridine-3-carboxamides | Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) | Active site binding and inhibition of cell wall synthesis researchgate.net |
| 3H-Pyrrolo[2,3-c]quinolines | Glutamate-5-kinase (G5K) | Allosteric inhibition leading to disruption of proline biosynthesis nih.gov |
While these findings are for structurally related compounds, they provide a valuable starting point for investigating the specific molecular mechanisms of antimicrobial action for this compound and its derivatives against M. tuberculosis.
Structure Activity Relationship Sar Studies of 3 Chloro 6 Methoxy 1h Pyrrolo 3,2 C Pyridine and Its Derivatives
Impact of Halogen Substitution (Chloro at C-3) on Biological Profiles
The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions. A chloro substituent, in particular, can influence molecular conformation and serve as a key interaction point with protein targets.
In studies of related heterocyclic systems, such as substituted pyridines, the position of the halogen significantly impacts properties like cellular permeability. For instance, an analysis of mono-substituted pyridines demonstrated that a chloro group at the 3-position (3-Cl) could reduce passive permeability across Caco-2 monolayers compared to the unsubstituted parent pyridine (B92270). nih.gov This effect is often attributed to changes in the molecule's desolvation energy and polarity. nih.gov While this finding pertains to a single pyridine ring and not the fused pyrrolopyridine system, it highlights the potential of a C-3 chloro group to modulate pharmacokinetic properties.
In the context of pyrrolo[2,3-d]pyrimidine derivatives, another class of kinase inhibitors, the inclusion of chloro-substituents on peripheral phenyl rings was found to enhance cytotoxic activity against various cancer cell lines. mdpi.com This suggests that the electronic and steric properties of chlorine can be beneficial for target engagement, although direct extrapolation to the 3-position of the pyrrolo[3,2-c]pyridine core requires specific investigation.
Role of Methoxy (B1213986) Group (at C-6) in Molecular Recognition and Biological Potency
The C-6 position of the 1H-pyrrolo[3,2-c]pyridine core is a critical vector for modification to achieve potent and selective biological activity. In the development of inhibitors for Monopolar Spindle 1 (MPS1) kinase, a high-throughput screening hit featured a 6-(3,4-dimethoxyanilino) substituent. nih.gov This electron-rich moiety was identified as a potential metabolic liability. nih.gov Subsequent optimization efforts focused on replacing this group to improve the drug-like properties of the series, indicating that while such groups can contribute to initial potency, they often require modification to enhance metabolic stability. nih.gov
In a different series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as tubulin inhibitors, the C-6 position was substituted with various aryl and heteroaryl moieties. tandfonline.com The nature of these substituents directly influenced antiproliferative activity. For example, replacing a phenyl ring at C-6 with an indolyl moiety led to a significant increase in potency against several cancer cell lines. tandfonline.com Although a methoxy group directly attached to C-6 was not explored in these specific studies, the profound impact of diverse substituents at this position underscores its importance for molecular recognition and interaction with biological targets.
Influence of N-1 Substituents on Cellular Permeability and Efficacy
The N-1 position of the pyrrole (B145914) ring is frequently used to attach larger, often aromatic, substituents that can profoundly influence a compound's properties, including target affinity, selectivity, and cellular activity. In a series of 1H-pyrrolo[3,2-c]pyridines developed as FMS kinase inhibitors, the N-1 position was substituted with a central phenyl ring, which was in turn substituted with various diarylamide and diarylurea groups. nih.govnih.gov
The positioning of substituents on this N-1 phenyl ring was critical for activity. For instance, para-disubstituted compounds were generally more potent than the corresponding meta-disubstituted derivatives. nih.gov This highlights the importance of the substituent's exit vector from the core scaffold for optimal interaction with the target kinase.
Peripheral Substituent Effects on Kinase Selectivity and Affinity
For kinase inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold, modifications to peripheral substituents—those on appendages attached to the core—are a primary strategy for fine-tuning potency and selectivity.
In the development of FMS kinase inhibitors, extensive SAR was established by varying the terminal aryl ring of diarylamide and diarylurea moieties attached via the N-1 phenyl group. The introduction of specific substituents led to dramatic changes in inhibitory concentration (IC₅₀) values. For example, compound 1r , featuring a 4-morpholino-3-(trifluoromethyl)phenyl group, was the most potent analog identified, with an FMS kinase IC₅₀ of 30 nM. nih.govnih.gov This was a 3.2-fold improvement over the lead compound. nih.govnih.gov
The data below illustrates the impact of these peripheral modifications on FMS kinase inhibition.
| Compound | Terminal Substituent Group | FMS Kinase IC₅₀ (nM) |
|---|---|---|
| 1e | 3,5-bis(trifluoromethyl)phenyl | 60 |
| 1r | 4-morpholino-3-(trifluoromethyl)phenyl | 30 |
| Lead Compound (KIST101029) | (structure not shown) | 96 |
Compound 1r was subsequently tested against a panel of 40 kinases and demonstrated good selectivity for FMS kinase. nih.gov This demonstrates that carefully chosen peripheral substituents are crucial for achieving not only high affinity for the primary target but also for minimizing off-target activity. nih.gov Similarly, in the optimization of MPS1 inhibitors, modifying the 6-anilino substituent was key to improving both potency and selectivity. nih.gov
Strategic Modifications of the Pyrrolopyridine Core for Enhanced Target Interaction
Strategic modifications of the 1H-pyrrolo[3,2-c]pyridine core and its immediate substitution pattern are fundamental to enhancing target interactions. Structure-based design is a powerful tool in this endeavor. For the MPS1 inhibitors, an X-ray crystal structure of an initial hit compound bound to the kinase domain revealed key binding modes and guided subsequent modifications. nih.gov This allowed for the rational design of derivatives that could stabilize an inactive conformation of the enzyme, a sophisticated mechanism of inhibition that enhances selectivity. nih.gov
Another strategic approach involves using the pyrrolopyridine core as a rigid scaffold to mimic the conformation of a known bioactive molecule. A series of 1H-pyrrolo[3,2-c]pyridines were designed as rigid analogs of combretastatin (B1194345) A-4 (a potent tubulin inhibitor) by locking the rotatable bonds of the parent compound into a fixed orientation. tandfonline.com This strategy proved effective, yielding compounds with potent antiproliferative activity by successfully mimicking the bioactive conformation required for binding to the colchicine (B1669291) site on tubulin. tandfonline.com
These examples show that the 1H-pyrrolo[3,2-c]pyridine core is not merely a passive anchor for active substituents, but an integral, modifiable component whose geometry and electronic properties can be strategically manipulated to optimize interactions with diverse biological targets.
Computational Chemistry and Molecular Modeling of 3 Chloro 6 Methoxy 1h Pyrrolo 3,2 C Pyridine
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this technique is instrumental in screening virtual libraries of compounds against a known biological target.
For derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold, molecular docking studies have been successfully employed to investigate their potential as inhibitors of various biological targets. For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and evaluated as inhibitors of the colchicine-binding site on tubulin, a key target in cancer therapy. nih.govsemanticscholar.org Molecular modeling studies of these derivatives suggested that they can form hydrogen bonds with key residues in the colchicine (B1669291) site, such as Thrα179 and Asnβ349. nih.gov
While specific docking studies on 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine are not extensively documented in publicly available literature, the general principles from studies on related compounds can be applied. A hypothetical docking study of this compound would involve preparing its 3D structure and docking it into the active site of a relevant protein target. The results would be analyzed based on the predicted binding energy and the interactions formed with the amino acid residues of the protein.
In Silico Prediction of Binding Modes and Interactions
The prediction of binding modes and interactions is a crucial aspect of understanding the mechanism of action of a potential drug molecule. In silico methods provide a detailed view of how a ligand, such as this compound, might interact with its biological target.
Studies on related pyrrolo[3,2-c]pyridine Mannich bases have utilized molecular docking to explain their observed in vitro activity against targets like glutamate (B1630785) racemase (MurI) and Mtb glutamine synthetase. semanticscholar.org These in silico analyses help in understanding the structure-activity relationships of the compounds.
For this compound, predicting its binding mode would involve identifying potential hydrogen bond donors and acceptors, hydrophobic regions, and aromatic moieties that can participate in interactions with a protein. The chloro and methoxy (B1213986) groups, along with the pyrrolo-pyridine core, would be key determinants of its binding orientation and affinity. The predicted interactions can guide the design of new analogs with improved potency and selectivity.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are employed to understand the electronic properties of a molecule, which in turn dictate its reactivity and interactions. Methods like Density Functional Theory (DFT) can be used to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.
A theoretical study on 2-bromo-3-hydroxy-6-methyl pyridine (B92270) using DFT provided information on its frontier orbital energy gap and dipole moment, which are important for understanding its chemical behavior. researchgate.net Similar calculations for this compound would be invaluable in characterizing its fundamental chemical properties.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics in Biological Environments
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes of a molecule and its complex with a biological target over time. This method is crucial for assessing the stability of the binding mode predicted by molecular docking and for understanding the flexibility of both the ligand and the protein.
Analytical and Spectroscopic Methodologies for Structural Elucidation of 3 Chloro 6 Methoxy 1h Pyrrolo 3,2 C Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine. Both ¹H and ¹³C NMR are employed to confirm the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The pyrrole (B145914) N-H proton typically appears as a broad singlet in the downfield region (δ 10-12 ppm). The aromatic protons on the pyridine (B92270) and pyrrole rings will exhibit characteristic chemical shifts and coupling patterns. The methoxy (B1213986) group will present as a sharp singlet around δ 3.9-4.1 ppm, corresponding to its three equivalent protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the bicyclic system and the methoxy group will give a distinct resonance. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, Cl, O) and the aromatic ring currents. Advanced 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish long-range correlations, for instance, between the methoxy protons and the C-6 carbon of the pyridine ring, unequivocally confirming the position of the methoxy substituent. ipb.pt
| Predicted ¹H and ¹³C NMR Data for this compound | ||
|---|---|---|
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| N1-H | ~11.0 (br s) | - |
| C2 | ~7.5 (s) | ~120 |
| C3 | - | ~115 |
| C4 | ~7.0 (d) | ~110 |
| C6 | - | ~160 |
| C7 | ~7.8 (d) | ~140 |
| 6-OCH₃ | ~4.0 (s) | ~55 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of the target molecule. For this compound (C₈H₇ClN₂O), the calculated monoisotopic mass is 182.0247 g/mol .
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can validate the molecular formula. nih.gov A key feature in the mass spectrum will be the isotopic pattern of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio) will result in two prominent molecular ion peaks: [M]⁺ at m/z 182 and [M+2]⁺ at m/z 184, with their relative intensities reflecting the isotopic ratio. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.
Analysis of the fragmentation pattern in the mass spectrum can offer further structural insights. Common fragmentation pathways may include the loss of the methoxy group (•OCH₃) or a chlorine radical (•Cl), leading to characteristic fragment ions.
| Mass Spectrometry Data for C₈H₇ClN₂O | |
|---|---|
| Parameter | Value |
| Molecular Formula | C₈H₇ClN₂O |
| Calculated Monoisotopic Mass | 182.0247 u |
| Expected [M]⁺ Peak (³⁵Cl) | 182.0247 |
| Expected [M+2]⁺ Peak (³⁷Cl) | 184.0218 |
| Expected Isotopic Ratio ([M]⁺:[M+2]⁺) | ~3:1 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound is expected to display several characteristic absorption bands.
A notable feature would be a moderate to sharp absorption band in the region of 3200-3400 cm⁻¹, corresponding to the N-H stretching vibration of the pyrrole ring. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The C-H stretching of the methoxy group will appear in the 2850-2960 cm⁻¹ range. The spectrum will also show strong absorptions in the 1400-1650 cm⁻¹ region, which are characteristic of the C=C and C=N stretching vibrations within the fused aromatic ring system. Furthermore, a distinct band corresponding to the C-O stretching of the aryl-ether linkage of the methoxy group is expected around 1200-1250 cm⁻¹. mdpi.com
| Predicted Infrared (IR) Absorption Bands | |
|---|---|
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Pyrrole) | 3200 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (Methoxy) | 2850 - 2960 |
| C=C and C=N Stretch (Aromatic Rings) | 1400 - 1650 |
| C-O Stretch (Aryl Ether) | 1200 - 1250 |
| C-Cl Stretch | 700 - 850 |
X-ray Crystallography for Absolute Structural Determination of Derivatives
While obtaining a suitable single crystal of the parent compound can be challenging, X-ray crystallography of a crystalline derivative provides the most definitive proof of molecular structure. nih.gov This technique determines the precise spatial arrangement of atoms in the crystal lattice, confirming the connectivity, bond lengths, bond angles, and stereochemistry. researchgate.net For this compound, a suitable derivative could be formed, for example, by N-alkylation of the pyrrole nitrogen. The resulting crystal structure would unambiguously confirm the pyrrolo[3,2-c]pyridine core and the relative positions of the chloro and methoxy substituents, leaving no structural ambiguity. researchgate.net
Elemental Analysis for Empirical Formula Validation
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula, C₈H₇ClN₂O. A close correlation between the experimental and calculated values serves to validate the empirical formula of the synthesized compound. mdpi.com
| Elemental Analysis Data for C₈H₇ClN₂O (MW: 182.61 g/mol) | |
|---|---|
| Element | Theoretical Percentage |
| Carbon (C) | 52.62% |
| Hydrogen (H) | 3.86% |
| Chlorine (Cl) | 19.41% |
| Nitrogen (N) | 15.34% |
| Oxygen (O) | 8.76% |
Future Research Directions and Applications in Chemical Biology
Development of 3-Chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine as Chemical Probes
Chemical probes are essential small molecules used to study biological systems by selectively interacting with a specific protein or target. The development of this compound and its derivatives as chemical probes represents a promising avenue of research. Given that the broader pyrrolopyridine scaffold has been shown to interact with various biological targets, including kinases and structural proteins, derivatives of this compound could be modified to serve as probes. nih.govsemanticscholar.org
To function as a chemical probe, a molecule should ideally possess high potency, selectivity, and a known mechanism of action. Future work could involve attaching reporter tags, such as fluorescent dyes or biotin, to the this compound scaffold. These tagged molecules would enable researchers to visualize and track the localization of target proteins within cells, pull down protein complexes for further study, and better understand the compound's mechanism of action. The chloro and methoxy (B1213986) groups on the core structure provide potential sites for chemical modification to introduce these tags without significantly disrupting the binding to the target protein.
Strategies for Lead Optimization based on Pyrrolo[3,2-c]pyridine Scaffolds
Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The this compound core serves as an excellent starting point for such optimization efforts. Structure-activity relationship (SAR) studies on related pyrrolo[3,2-c]pyridine derivatives have provided valuable insights for guiding these strategies. nih.gov
For instance, research on a series of diarylamide and diarylurea derivatives with a pyrrolo[3,2-c]pyridine scaffold identified compounds with potent inhibitory effects against FMS kinase, a target implicated in cancer and inflammatory disorders. nih.gov These studies demonstrated that modifications at different positions on the pyrrolopyridine ring system could dramatically influence biological activity. One compound, designated 1r , emerged as a highly potent FMS kinase inhibitor, being 3.2 times more potent than the initial lead compound. nih.gov
Similarly, another series of 1H-pyrrolo[3,2-c]pyridine derivatives was designed as inhibitors of the colchicine-binding site on tubulin, a strategy for developing anticancer agents. semanticscholar.orgnih.govtandfonline.com The most potent compound from this series, 10t , exhibited significant antiproliferative activity against several cancer cell lines. semanticscholar.orgnih.gov SAR analysis revealed that the type and position of substituents on an attached aryl ring were crucial for activity. tandfonline.com
Future lead optimization based on the this compound scaffold could involve:
Systematic modification of the chloro and methoxy groups to explore effects on binding affinity and selectivity.
Introduction of various substituents at other available positions on the bicyclic ring to probe interactions with the target's binding pocket.
Utilizing computational modeling and molecular docking to rationally design new derivatives with enhanced properties. nih.govtandfonline.com
| Compound | Target | IC50 (nM) | Cell Line(s) |
| KIST101029 (Lead) | FMS Kinase | 96 | - |
| Compound 1e | FMS Kinase | 60 | - |
| Compound 1r | FMS Kinase | 30 | - |
| Compound 10t | Tubulin Polymerization | 120-210 | HeLa, SGC-7901, MCF-7 |
Exploration of Novel Biological Targets for Pyrrolopyridine Derivatives
The pyrrolopyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov While FMS kinase and tubulin have been identified as targets for some pyrrolo[3,2-c]pyridine derivatives, the full therapeutic potential of this class of compounds remains to be explored. nih.govsemanticscholar.org Research into other isomers of pyrrolopyridines has revealed a wide range of biological activities, suggesting that derivatives of this compound may also interact with a diverse set of targets.
Potential novel targets for this scaffold could include:
Other Kinases: The inhibitory activity against FMS kinase suggests that other members of the kinase family could be targets. nih.gov For example, different pyrrolopyridine isomers have shown inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs) and Glycogen Synthase Kinase-3β (GSK-3β). nih.govrsc.org
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1): This enzyme is a target for cancer immunotherapy, and recent studies have identified novel pyrrolopyridine derivatives as potent ENPP1 inhibitors. researchgate.net
Protein-Protein Interactions (PPIs): Some heterocyclic scaffolds have been successful in disrupting PPIs, which are implicated in numerous diseases. acs.org The rigid structure of the pyrrolopyridine core may be well-suited for targeting the specific interfaces involved in these interactions.
Systematic screening of this compound derivatives against diverse panels of biological targets will be crucial for uncovering new therapeutic applications.
| Target Class | Specific Target Example | Potential Therapeutic Area |
| Kinases | FMS, FGFR, GSK-3β | Cancer, Inflammation, Alzheimer's Disease |
| Structural Proteins | Tubulin | Cancer |
| Enzymes | ENPP1 | Cancer Immunotherapy |
| Protein-Protein Interactions | PEX14–PEX5 | Trypanocidal |
Advances in Scalable Synthetic Routes for Academic and Pre-clinical Studies
The advancement of academic and preclinical research on this compound and its derivatives is contingent upon the availability of efficient and scalable synthetic routes. While numerous methods exist for the synthesis of substituted pyridines and pyrroles, constructing the fused pyrrolopyridine core often presents challenges. beilstein-journals.orgbeilstein-journals.org
Recent synthetic chemistry advances offer robust methods for preparing the pyrrolo[3,2-c]pyridine scaffold. Key synthetic strategies include:
Ring Annulation: Building the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core or vice versa. nbuv.gov.ua One method involves the reaction of 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes in a copper/zinc-catalyzed one-step annulation. rsc.org
Cross-Coupling Reactions: Modern cross-coupling reactions are instrumental in the functionalization of the pyrrolopyridine core. The Suzuki-Miyaura cross-coupling is commonly used to introduce aryl groups, while the Buchwald-Hartwig amination is employed for adding amine substituents. nih.govnih.gov
Multi-component Reactions: These reactions allow for the construction of complex molecules in a single step from multiple starting materials, which can improve efficiency. juit.ac.in
A reported synthesis for a series of 1H-pyrrolo[3,2-c]pyridine derivatives started from commercially available 2-bromo-5-methylpyridine. nih.gov The process involved several steps, including oxidation, nitration, and cyclization to form the core structure, followed by Suzuki cross-coupling reactions to introduce the desired aryl groups. nih.govtandfonline.com Developing a gram-scale synthesis is essential for providing sufficient material for in-depth biological evaluation and preclinical studies. rsc.org Future research should focus on optimizing reaction conditions, minimizing the number of synthetic steps, and utilizing cost-effective starting materials to make these valuable compounds more accessible to the broader research community.
Conclusion
Summary of Key Academic Discoveries Regarding Pyrrolo[3,2-c]pyridine Derivatives
The 1H-pyrrolo[3,2-c]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry, indicating its importance in the development of new therapeutic agents. semanticscholar.orgnih.gov A significant body of research has focused on the synthesis and biological evaluation of various derivatives of this heterocyclic system, revealing its potential in oncology and immunology.
One of the most notable areas of discovery is the development of 1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents . A recent study detailed the design and synthesis of a series of these compounds as inhibitors of the colchicine-binding site on tubulin. semanticscholar.orgnih.gov Microtubules are crucial components of the cellular cytoskeleton and play a vital role in cell division, making them an attractive target for cancer therapy. semanticscholar.org By inhibiting tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. semanticscholar.orgnih.gov
In this study, several 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives demonstrated moderate to excellent antitumor activities against various human cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). semanticscholar.orgnih.gov One particular compound, designated as 10t , which features an indolyl moiety, exhibited the most potent activity with IC50 values in the nanomolar range. semanticscholar.orgnih.gov
The synthesis of this class of compounds typically involves a multi-step process. A key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine , is often synthesized and subsequently functionalized using cross-coupling reactions, such as the Suzuki reaction, to introduce various aryl groups at the 6-position. semanticscholar.org
Another significant avenue of research has identified pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of FMS kinase (CSF-1R) . nih.govnih.govnih.gov FMS kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages. nih.gov Overexpression of FMS kinase is associated with various cancers, including ovarian, prostate, and breast cancer, as well as inflammatory disorders like rheumatoid arthritis. nih.gov
A study investigating a series of eighteen pyrrolo[3,2-c]pyridine derivatives found that compounds 1e and 1r were the most potent inhibitors of FMS kinase, with IC50 values of 60 nM and 30 nM, respectively. nih.gov Compound 1r also demonstrated selectivity for FMS kinase over a panel of 40 other kinases and exhibited potent antiproliferative activity against a range of cancer cell lines. nih.gov
The following table summarizes the in vitro antiproliferative activities of selected 1H-pyrrolo[3,2-c]pyridine derivatives from the aforementioned study on colchicine-binding site inhibitors.
| Compound | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10a | 0.85 | 1.23 | 1.56 |
| 10c | 0.54 | 0.68 | 0.92 |
| 10q | 0.33 | 0.41 | 0.55 |
| 10t | 0.12 | 0.15 | 0.21 |
Outstanding Research Questions and Challenges
Despite the promising discoveries related to the pyrrolo[3,2-c]pyridine scaffold, several research questions and challenges remain, particularly concerning the specific compound 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine .
A primary challenge lies in the synthesis of specifically substituted pyrrolo[3,2-c]pyridines. The development of efficient, scalable, and regioselective synthetic routes is crucial for producing a diverse library of derivatives for biological screening. nih.govrsc.orgresearchgate.net The synthesis of azaindoles, the parent class of pyrrolopyridines, can be more challenging than their indole (B1671886) counterparts due to the electronic properties of the pyridine (B92270) ring. nih.govrsc.org
For This compound , key questions include:
What are the most efficient synthetic pathways to introduce the chloro and methoxy (B1213986) groups at the 3- and 6-positions, respectively?
How do these specific substituents influence the compound's physicochemical properties, such as solubility and metabolic stability?
Furthermore, a significant hurdle is the identification of the specific biological targets of novel pyrrolo[3,2-c]pyridine derivatives. While studies have identified tubulin and FMS kinase as targets for certain analogs, the target(s) of This compound remain unknown. Elucidating the mechanism of action is critical for understanding its potential therapeutic applications and for guiding further drug development efforts.
Structure-activity relationship (SAR) studies are also essential. A systematic investigation into how different substituents at various positions of the pyrrolo[3,2-c]pyridine ring affect biological activity is needed to optimize potency, selectivity, and pharmacokinetic properties. For instance, the impact of the chlorine atom at the 3-position and the methoxy group at the 6-position on the binding affinity to potential protein targets is a key area for future research.
Prospective Impact on Fundamental Chemical Biology and Early-Stage Drug Discovery Paradigms
The pyrrolo[3,2-c]pyridine scaffold holds considerable promise for advancing both fundamental chemical biology and early-stage drug discovery.
In the realm of chemical biology , derivatives of This compound could serve as valuable molecular probes to investigate complex cellular processes. For example, if this compound or its analogs are found to modulate the activity of a specific enzyme or receptor, they could be used to dissect the roles of that protein in cellular signaling pathways. Given that related compounds interact with microtubules, this scaffold could provide new tools for studying cytoskeletal dynamics and its role in health and disease. semanticscholar.orgnih.gov
From a drug discovery perspective, the pyrrolo[3,2-c]pyridine core represents a promising starting point for the development of novel therapeutics. The demonstrated anticancer and kinase inhibitory activities of its derivatives suggest that this scaffold is well-suited for targeting key players in cancer and inflammatory diseases. nih.govnih.govnih.gov
The prospective impact can be summarized as follows:
Expansion of the Kinase Inhibitor Landscape: With many azaindole-based compounds targeting kinases, derivatives of This compound could lead to the discovery of new kinase inhibitors with unique selectivity profiles. nih.govmdpi.com
Novel Anticancer Agents: The potential to inhibit tubulin polymerization presents an opportunity to develop new microtubule-targeting agents with potentially improved efficacy or safety profiles compared to existing drugs. semanticscholar.orgnih.gov
Therapeutic Potential in Other Disease Areas: The versatility of the pyrrolopyridine scaffold suggests that its derivatives may have applications beyond oncology and inflammation. Further screening could uncover activities against other targets relevant to neurodegenerative diseases, infectious diseases, or metabolic disorders. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine?
- Methodological Answer : A common approach involves halogenation of the pyrrolopyridine core using chlorinating agents like Selectfluor® (adapted for Cl substitution) under anhydrous conditions. For example, fluorination of 4-chloro-1H-pyrrolo[2,3-b]pyridine using Selectfluor® in acetonitrile/ethanol at 70°C achieved regioselective substitution . Similar protocols can be adapted for chlorination by replacing the fluorinating agent with POCl₃ or PCl₅. Post-synthesis purification via silica gel chromatography (e.g., DCM/EA 4:1) is critical to isolate the product .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Use DMSO-d₆ as a solvent to resolve aromatic protons (e.g., δ 7.23–8.21 ppm for pyrrolopyridine protons) and methoxy groups (δ ~3.8 ppm) .
- HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., [M+H]+ calculated as 213.0425 for C₈H₆ClN₂O) .
- ¹⁹F NMR : If fluorinated analogs are synthesized, monitor chemical shifts (e.g., δ -172.74 ppm for 3-fluoro derivatives) .
Q. How does the reactivity of the chloro and methoxy substituents influence further functionalization?
- Methodological Answer : The chloro group at position 3 is electrophilic, enabling cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids using Pd(PPh₃)₄/K₂CO₃). The methoxy group at position 6 can act as a directing group for nitration or sulfonation but may require deprotection (e.g., BBr₃ for demethylation) prior to substitution .
Advanced Research Questions
Q. How can regiochemical control be achieved during functionalization of the pyrrolo[3,2-c]pyridine core?
- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example:
- Nitration : Use HNO₃/H₂SO₄ at 0°C to selectively nitrate position 4, leveraging the electron-donating methoxy group’s directing effects .
- Cross-Coupling : Pd-catalyzed reactions favor substitution at the chloro position (C-3) due to its inherent electrophilicity .
- Methylation : NaH/MeI in THF selectively methylates nitrogen atoms without disrupting the aromatic system .
Q. How should researchers address discrepancies in reaction yields during scale-up?
- Methodological Answer : Optimize solvent ratios and heating uniformity. For instance, scaling the synthesis of a related compound ( ) required adjusting HCl concentration (1M) and maintaining 50°C to dissolve precipitated intermediates. Monitor reaction progress via TLC or HPLC to identify side products early .
Q. What strategies mitigate decomposition of halogenated pyrrolopyridines during storage?
- Methodological Answer :
- Storage Conditions : Store under inert atmosphere (N₂/Ar) at -20°C to prevent oxidation.
- Stabilizers : Add radical scavengers like BHT (butylated hydroxytoluene) to halogenated analogs .
- Lyophilization : For hygroscopic derivatives, lyophilize and store in vacuum-sealed containers .
Q. How do structural modifications impact biological activity in pyrrolopyridine derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies show:
- Chloro Substitution : Enhances binding to kinase targets (e.g., JAK2 inhibitors) by increasing hydrophobicity.
- Methoxy Group : Improves metabolic stability but may reduce solubility; consider replacing with hydroxyl groups for prodrug strategies .
Data Contradiction Analysis
Q. Why do similar synthetic routes yield divergent regiochemical outcomes?
- Analysis : Contradictions arise from subtle differences in substrate electronics or catalyst loading. For example, nitration of 3-chloro-6-methoxy derivatives may favor position 4 over 5 due to steric effects from the methoxy group, whereas electron-deficient analogs without methoxy may nitrate at position 2 . Validate hypotheses with computational modeling (e.g., DFT for charge distribution analysis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
